trimethyl(thiiran-2-yl)silane

Photoelectron Spectroscopy Silicon β-Effect Organosilicon Electronics

Trimethyl(thiiran-2-yl)silane (CAS 114693-68-4), also referred to as 2-(trimethylsilyl)thiirane, is a heterocyclic organosilicon compound of molecular formula C₅H₁₂SSi (MW 132.30). It features a strained three-membered thiirane (episulfide) ring substituted at the 2-position with a hydrolytically stable trimethylsilyl (TMS) group.

Molecular Formula C5H12SSi
Molecular Weight 132.3 g/mol
CAS No. 114693-68-4
Cat. No. B040992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethyl(thiiran-2-yl)silane
CAS114693-68-4
Synonymstrimethyl-(thiiran-2-yl)silane
Molecular FormulaC5H12SSi
Molecular Weight132.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1CS1
InChIInChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3
InChIKeyKNMJTOGLWMTLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl(thiiran-2-yl)silane (CAS 114693-68-4): Procurement-Grade Organosilicon Thiirane Building Block


Trimethyl(thiiran-2-yl)silane (CAS 114693-68-4), also referred to as 2-(trimethylsilyl)thiirane, is a heterocyclic organosilicon compound of molecular formula C₅H₁₂SSi (MW 132.30) [1]. It features a strained three-membered thiirane (episulfide) ring substituted at the 2-position with a hydrolytically stable trimethylsilyl (TMS) group [1]. This monofunctional silyl-thiirane architecture provides a distinct combination of ring-strain reactivity and silicon-directed electronic effects, differentiating it from unsubstituted thiirane, simple alkylthiiranes (e.g., methylthiirane), and its disilylated analog, trans-2,3-bis(trimethylsilyl)thiirane [2][3].

Why Generic Substitution Fails: Sourcing Constraints for 2-(Trimethylsilyl)thiirane


Generic substitution of trimethyl(thiiran-2-yl)silane with other thiiranes or organosilanes is not chemically valid. The TMS substituent at the 2-position fundamentally alters electronic properties; its vertical ionization energy of 8.44 ± 0.05 eV is substantially lower than that of unsubstituted thiirane (9.06 eV adiabatic) and methylthiirane (8.85 eV), and higher than the disilylated trans-2,3-bis(trimethylsilyl)thiirane (8.18 ± 0.05 eV) [1][2][3]. This intermediate ionization energy reflects a specific degree of silicon-carbon hyperconjugation (the silicon β-effect) that a generic alkyl or alternative silyl analog cannot replicate. Furthermore, upon oxidation to the corresponding S-oxide, the silylthiirane framework directs deprotonation exclusively toward a gem-silylethenesulfenate anion, a regiochemical outcome that is inaccessible with alkyl-substituted analogs that instead yield trans-alkylethenesulfenate species [4]. Procurement of a building block lacking this precise electronic and regiochemical profile would compromise the intended selectivity of downstream transformations.

Quantitative Differentiation Evidence for Trimethyl(thiiran-2-yl)silane


Ionization Energy: Intermediate Electronic Character Between Alkyl- and Bis-Silyl Thiiranes

The vertical ionization energy (IE) of trimethyl(thiiran-2-yl)silane was determined by photoelectron spectroscopy (PE) as 8.44 ± 0.05 eV [1]. This value is significantly lower than the adiabatic IE of unsubstituted thiirane (9.0600 ± 0.0009 eV) and the vertical IE of methylthiirane (8.85 eV), indicating that even a single TMS group substantially raises the HOMO energy through silicon-carbon hyperconjugation [2][3]. Simultaneously, it is 0.26 eV higher than that of the trans-2,3-bis(trimethylsilyl)thiirane analog (8.18 ± 0.05 eV), demonstrating that the mono-silyl compound occupies a distinct intermediate electronic state not achievable with zero or two TMS substituents [1].

Photoelectron Spectroscopy Silicon β-Effect Organosilicon Electronics Ion Energetics

S-Oxide Deprotonation Regioselectivity: Silyl-Directed vs. Alkyl-Directed Ring-Opening Pathways

Refvik et al. (1995) demonstrated that under standard conditions (LiHMDS/THF/−78°C), anti-alkylthiirane S-oxides undergo deprotonation and ring-opening to yield exclusively (E)-2-alkylethenesulfenate anions, whereas anti-silylthiirane S-oxides—directly accessible from trimethyl(thiiran-2-yl)silane via oxidation—afford the regioisomeric gem-silylethenesulfenate anions [1]. Deuterium labeling experiments confirmed this regiochemical dichotomy, and ab initio calculations (HF and MP2/6-31+G(d)) corroborated that lithium coordination anti- to alkyl versus gem- to silyl governs the divergent outcomes [1]. This represents a qualitative yet absolute regiochemical differentiation.

Regioselective Deprotonation Sulfoxide Chemistry Thiirane S-Oxide Silyl Migratory Aptitude

Volatility and Handling: Distillation Behavior Relative to Bis-Silyl Thiirane

The reported boiling point of trimethyl(thiiran-2-yl)silane is 135.7°C at 760 mmHg . Although direct comparative bp data for trans-2,3-bis(trimethylsilyl)thiirane are not publicly compiled, the molecular weight difference (132.3 vs. 204.5 g/mol) and the absence of a second bulky TMS group predict significantly lower bp and higher vapor pressure for the mono-silyl species, a class-level inference supported by analogous organosilane bp trends. This lower boiling point facilitates purification by distillation and removal of volatiles under mild conditions, which is advantageous when a removable or volatile silyl-thiirane intermediate is desired.

Physical Properties Boiling Point Purification Volatility

Validated Application Scenarios for Trimethyl(thiiran-2-yl)silane Procurement


Synthesis of 1-Silylethenesulfenate Anion Intermediates via Regioselective S-Oxide Ring-Opening

In synthetic sequences requiring base-mediated ring-opening of thiirane S-oxides to generate nucleophilic ethenesulfenate equivalents, trimethyl(thiiran-2-yl)silane provides a unique entry to gem-silylethenesulfenate anions that are not accessible from alkyl-substituted thiiranes. Under the established protocol (LiHMDS/THF/−78°C), anti-silylthiirane S-oxide yields exclusively the gem-silyl anion, enabling subsequent silicon-directed transformations such as Peterson olefination or electrophilic trapping at silicon [1].

Photoelectron Spectroscopy and Mechanistic Probe of Silicon β-Effect Geometrical Requirements

The mono-TMS thiirane scaffold serves as a calibrated probe molecule for photoelectron spectroscopy (PES) and Penning ionization electron spectroscopy (PIES) studies investigating the geometric and energetic requirements of the silicon β-effect. With a precisely determined vertical IE of 8.44 eV, it fills the electronic gap between unsubstituted thiirane and the disilylated analog, enabling systematic structure–property relationship studies of silyl substitution on three-membered heterocycles [2].

Organosilicon Building Block for Thiirane Ring-Opening and Desulfurization Cascades

Trimethyl(thiiran-2-yl)silane participates in catalytic desulfurization with trimethylsilyl halides (Me3SiBr, Me3SiI) to regenerate olefins, a reaction class applicable to temporary protection of alkenes as silyl-thiiranes [3]. Compared to the di-TMS analog, the mono-TMS thiirane offers a single silyl substituent for electronic tuning while retaining a sterically accessible ring carbon for nucleophilic attack, potentially enabling more predictable SN2-type ring-opening regioselectivity at the less-substituted carbon [3].

Precursor to Heterocyclic Sulfur Frameworks via Thiosilane-Mediated Ring Expansion

Under fluoride catalysis (TBAF), substituted thiiranes react with bis(trimethylsilyl)sulfide to construct 3,7-disubstituted-1,2,5-trithiepanes through regioselective thiosilane intermediate formation [4]. The mono-TMS thiirane substrate, bearing a TMS group already installed on the ring, may facilitate or alter the regiochemical outcome of this ring-expansion process relative to non-silylated thiiranes, warranting its procurement for exploratory heterocyclic library synthesis [4].

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